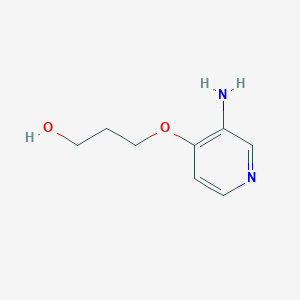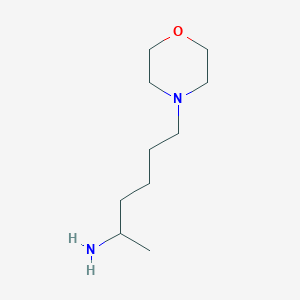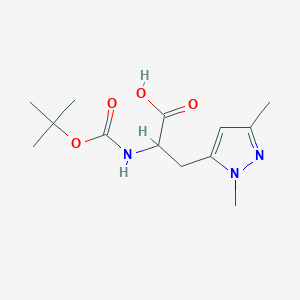
Tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 3-amino-3-(2-fluorophenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
N-Phenyl-4-piperidinamine: Another precursor used in the synthesis of fentanyl.
Uniqueness
Tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other specialized applications.
Propiedades
Fórmula molecular |
C16H23FN2O2 |
|---|---|
Peso molecular |
294.36 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-6-9-16(18,11-19)12-7-4-5-8-13(12)17/h4-5,7-8H,6,9-11,18H2,1-3H3 |
Clave InChI |
MYKFGLCANANAEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)
![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)




![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)




